molecular formula C36H32N2O8S B3151772 5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 721969-93-3

5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3151772
CAS No.: 721969-93-3
M. Wt: 652.7 g/mol
InChI Key: USSDWOBCBIQPKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of polyamic acid copolymers containing phosphorous groups in the side chains were synthesized from [2,5-bis (4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) through the polycondensation in N, N ′-dimethyacetamide (DMAc) . Another synthesis method involves the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides .


Chemical Reactions Analysis

Phenyl-dipyrenylphosphine oxide has been used in the synthesis of polyimides . The compound has also been involved in the phosphinylation of 3,4-dihydroisoquinolines .


Physical and Chemical Properties Analysis

Phenyl-dipyrenylphosphine oxide has been used in the synthesis of polyimides that exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films . These polyimides also show good thermal stability .

Scientific Research Applications

Fluorescent Probes in Biological Research

Phenyl-dipyrenylphosphine oxide derivatives, specifically Diphenyl‐1‐pyrenylphosphine (DPPP), have been explored as fluorescent probes to monitor lipid peroxidation in cell membranes. DPPP reacts with organic hydroperoxides and hydrogen peroxide to form DPPP oxide, which has been effectively used to study lipid peroxidation within cell membranes, particularly in polymorphonuclear leukocytes (PMNs) stimulated with phorbol 12‐myristate 13‐acetate. This method has shown potential for detailed study of lipid peroxidation and free radical production in biological systems (Okimoto et al., 2000).

Electroluminescent and Photoluminescent Applications

Phosphine oxide derivatives have also been investigated for their photoluminescent and electroluminescent properties. The chelate phosphine oxide ligand bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) has demonstrated high photoluminescence (PL) quantum yield and efficient energy transfer, which is crucial for enhancing the PL intensity and efficiency of Eu(III) complexes. These properties make them ideal for applications in electroluminescent devices, showing impressive brightness and spectral stability (Hui Xu et al., 2006).

Applications in Synthesis and Chemistry

Phosphine oxide compounds have been utilized in various chemical synthesis processes. For example, phosphine reagents like diphenyl-1-pyrenylphosphine have been used as fluorescent reagents for the determination of lipid hydroperoxides in foodstuffs and biological materials. These reagents react with hydroperoxides to produce fluorescent oxides, allowing for efficient detection and quantification of lipid peroxidation products (Akasaka & Ohrui, 2000).

Material Science and Engineering Applications

In material science, phenyl-dipyrenylphosphine oxide derivatives have been incorporated into novel polyimides, offering unique properties like high thermal stability, low birefringence, and good adhesive properties. These materials are used in various high-performance applications, including coatings and electronic materials (Jeong et al., 2001).

Safety and Hazards

Exposure to Phenyl-dipyrenylphosphine oxide might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear protective equipment when handling this compound .

Future Directions

Phenyl-dipyrenylphosphine oxide has been used in the synthesis of polyimides, which are promising candidates for advanced flame-retardant and optical film materials . This suggests potential future applications in the field of material science.

Mechanism of Action

Target of Action

Phenyl-dipyrenylphosphine oxide (PDPO) is primarily used in the synthesis of polyimide fibers and other organophosphorus compounds . The primary targets of PDPO are the reactants involved in the synthesis process, such as [2,5-bis(4-aminophenoxy) phenyl] diphenylphosphine oxide (DATPPO) and 4,4′-oxydianiline (ODA) .

Mode of Action

PDPO interacts with its targets through a polycondensation process . This process involves the reaction of PDPO with other reactants to form a polymer chain. The phosphine oxide group in PDPO plays a crucial role in this process, contributing to the formation of the polymer structure .

Biochemical Pathways

The biochemical pathways affected by PDPO are primarily related to the synthesis of polyimide fibers and other organophosphorus compounds . The polycondensation process leads to the formation of a polymer chain, which is the basis for the structure of these materials.

Pharmacokinetics

The physical and chemical properties of pdpo, such as its solubility and reactivity, play a crucial role in its bioavailability during the synthesis process .

Result of Action

The result of PDPO’s action is the formation of polyimide fibers and other organophosphorus compounds with desirable properties . These materials exhibit excellent thermal stability, optical transparency, and inherent flame-retardant properties .

Action Environment

The action of PDPO is influenced by various environmental factors, such as temperature and the presence of other reactants . For instance, the polycondensation process requires a specific temperature range for optimal results. Additionally, the presence and concentration of other reactants can significantly affect the efficiency and outcome of the synthesis process .

Biochemical Analysis

Biochemical Properties

Phenyl-dipyrenylphosphine oxide plays a role in the synthesis of polyimides . It interacts with other compounds such as 4,4′-oxydianiline (ODA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) in a polycondensation process . The nature of these interactions involves the formation of covalent bonds during the polymerization process .

Cellular Effects

Its role in the synthesis of polyimides suggests that it may influence cellular processes related to the production and degradation of these polymers .

Molecular Mechanism

The molecular mechanism of Phenyl-dipyrenylphosphine oxide involves its reaction with other compounds to form polyimides . This process may involve binding interactions with these compounds, leading to the formation of new covalent bonds .

Temporal Effects in Laboratory Settings

The effects of Phenyl-dipyrenylphosphine oxide over time in laboratory settings are largely dependent on its role in the synthesis of polyimides . The stability and degradation of these polymers may be influenced by the presence of Phenyl-dipyrenylphosphine oxide .

Metabolic Pathways

Its role in the synthesis of polyimides suggests that it may be involved in the metabolic pathways related to the production and degradation of these polymers .

Transport and Distribution

Its role in the synthesis of polyimides suggests that it may be transported to sites where these polymers are produced .

Subcellular Localization

Its role in the synthesis of polyimides suggests that it may be localized to sites where these polymers are produced .

Properties

IUPAC Name

5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2O8S/c1-45-26-15-7-20(8-16-26)28(19-29(41)21-3-11-24(39)12-4-21)31(33(42)23-5-13-25(40)14-6-23)30(22-9-17-27(46-2)18-10-22)32-34(43)37-36(47)38-35(32)44/h3-18,28,30-32,39-40H,19H2,1-2H3,(H2,37,38,43,44,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDWOBCBIQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)O)C(C(C3C(=O)NC(=S)NC3=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

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